molecular formula C17H19NO B000799 Nefopam hydrochloride CAS No. 23327-57-3

Nefopam hydrochloride

Cat. No.: B000799
CAS No.: 23327-57-3
M. Wt: 253.34 g/mol
InChI Key: RGPDEAGGEXEMMM-UHFFFAOYSA-N
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Description

Nefopam hydrochloride is a non-opioid analgesic used for the treatment of moderate to severe pain, particularly post-surgical pain. It is known for its unique mechanism of action and minimal sedative effects, making it a valuable alternative to traditional opioid painkillers.

Mechanism of Action

Target of Action

Nefopam hydrochloride is a non-opioid analgesic primarily used for moderate to severe pain . It is known to inhibit the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system .

Mode of Action

Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It exerts its antinociceptive effects through triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . This means that nefopam interrupts the pain messages being sent to the brain and also acts in the brain to stop pain messages from being felt .

Biochemical Pathways

It is known that nefopam’s analgesic effects involve multiple pathways including voltage-sensitive calcium and sodium channels and inhibition of serotonin and norepinephrine reuptake .

Pharmacokinetics

Nefopam has a low bioavailability . It is approximately 73% protein-bound across a plasma range of 7 to 226 ng/mL . The metabolism of nefopam is hepatic, by N-demethylation and via other routes . The elimination half-life of nefopam is between 3-8 hours, and its metabolite, desmethylnefopam, has a half-life of 10-15 hours . Nefopam is excreted in the urine (79.3%) and feces (13.4%) .

Result of Action

The result of nefopam’s action is the relief of moderate to severe pain . It is particularly effective for postoperative pain . Nefopam was found to be significantly more effective than aspirin as an analgesic in one clinical trial . It does have a greater incidence of side effects such as sweating, dizziness, and nausea, especially at higher doses .

Biochemical Analysis

Biochemical Properties

Nefopam hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is thought to act via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The detailed mechanism remains unclear .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . It may also enhance motor neuron excitability .

Molecular Mechanism

It does not bind to opiate receptors . Its analgesic action is thought to be due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Following a 60mg oral dose in healthy subjects, peak blood concentrations of 29 to 67ng/ml occurred at about 2 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. When ‘higher’ dose ratios were compared, morphine and pethidine were usually more effective than this compound, possibly due to a ‘ceiling effect’ for analgesia which may occur with higher doses of this compound .

Metabolic Pathways

This compound is extensively metabolized in the liver, with less than 5% being excreted in the urine in unchanged form . The major metabolic pathway involves N-demethylation .

Transport and Distribution

This compound is distributed throughout the body with estimated volumes of distribution of 410 ± 115 L, 447 ± 98 L, and 535 ± 139 L . It is about 75% protein-bound .

Subcellular Localization

Given that it acts in the brain and spinal cord to relieve pain, it is likely that it is localized in the neurons within these regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nefopam hydrochloride can be synthesized through a multi-step process starting with o-benzoylbenzoic acid (BB acid). The synthesis involves acetylation, chlorination, amination, chlorination, reduction, hydrolysis, cyclization, and neutralization. Each step requires specific reagents and conditions to ensure the purity and yield of the final product.

Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions: Nefopam hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.

Scientific Research Applications

Nefopam hydrochloride has several scientific research applications, including:

  • Chemistry: Used in the synthesis of analogues and derivatives for studying structure-activity relationships.

  • Biology: Investigated for its effects on neurotransmitter reuptake and pain pathways.

  • Medicine: Applied in clinical trials for pain management, postoperative shivering prevention, and chronic pain treatment.

  • Industry: Utilized in the development of new analgesic formulations and combination therapies.

Comparison with Similar Compounds

  • Ketamine

  • Tramadol

  • Paracetamol

Properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDEAGGEXEMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23327-57-3 (hydrochloride)
Record name Nefopam [INN:BAN]
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DSSTOX Substance ID

DTXSID2048535
Record name Nefopam
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13669-70-0, 23327-57-3
Record name Nefopam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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